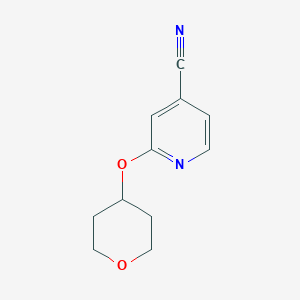![molecular formula C10H12F3N3O B1394401 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol CAS No. 1216801-35-2](/img/structure/B1394401.png)
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol
Übersicht
Beschreibung
“1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol” is a chemical compound with potential applications in scientific research1. It’s a potent compound that can unlock new pathways for innovation and discovery1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol”. However, piperidones, which are precursors to the piperidine ring found in this compound, have been synthesized and bio-assayed for varied activity2.Molecular Structure Analysis
The molecular structure of “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol” is not directly available. However, a similar compound “1-(6-Chloropyridazin-3-yl)piperidin-4-ol” has a molecular formula of C9H12ClN3O3.Chemical Reactions Analysis
Specific chemical reactions involving “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol” are not available. However, trifluoromethylpyridines, which are structurally similar, have been synthesized and applied in active agrochemical and pharmaceutical ingredients4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol” are not directly available. However, a similar compound “1-(6-Chloropyridazin-3-yl)piperidin-4-ol” has a molecular weight of 213.66 g/mol3.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
- Structural studies on anticonvulsant compounds, including a similar compound 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, revealed significant structural features. The X-ray diffraction studies showed limited inclination of the phenyl ring, marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, and a critical orientation for the piperidine-like group due to this delocalization. These findings, supported by molecular-orbital calculations, are crucial in understanding the anticonvulsant activity of these compounds (Georges et al., 1989).
Cancer Treatment Potential
- Research on compounds like 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol led to the development of AZD3514, a small-molecule androgen receptor downregulator. This compound, derived by altering the basic structure and introducing solubilizing end groups, showed promise in Phase I clinical trials for treating castrate-resistant prostate cancer (Bradbury et al., 2013).
Synthesis of Aminopyrroles
- The compound served as a building block for creating trifluoromethyl-substituted aminopyrroles, utilizing a 2H-azirine ring expansion strategy. This synthesis pathway is essential for producing various biologically active compounds (Khlebnikov et al., 2018).
Anti-Inflammatory and Antihistaminic Properties
- Similar compounds with cyclic amines, including piperidine, have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. These properties indicate potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Corrosion Inhibition
- In the field of materials science, derivatives of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol have been explored as corrosion inhibitors. These compounds showed potential in protecting mild steel surfaces in acidic environments, indicating their utility in industrial applications (Olasunkanmi et al., 2018).
Safety And Hazards
The safety and hazards of “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol” are not directly available. However, a similar compound “1-(6-Chloropyridazin-3-yl)piperidin-4-ol” has hazard statements H302 - H315 - H319 - H3353.
Zukünftige Richtungen
The future directions of “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol” are not explicitly stated in the available resources. However, it’s a potent chemical compound with endless possibilities in scientific research, and it’s expected that many novel applications of TFMP will be discovered in the future1.
Eigenschaften
IUPAC Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-2-9(15-14-8)16-5-3-7(17)4-6-16/h1-2,7,17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPOCAIWPRTTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1394319.png)





![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol](/img/structure/B1394329.png)


![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)

![Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B1394337.png)
![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)
